Alhydrogel

Catalog No.
S645411
CAS No.
21645-51-2
M.F
AlH6O3
M. Wt
81.028 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alhydrogel

CAS Number

21645-51-2

Product Name

Alhydrogel

IUPAC Name

aluminum trihydroxide

Molecular Formula

AlH6O3

Molecular Weight

81.028 g/mol

InChI

InChI=1S/Al.3H2O/h;3*1H2

InChI Key

MXRIRQGCELJRSN-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water; soluble in alkaline solutions, acid solutions
Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water.
Readily soluble in both acids and strong bases
Solubility in water: none

Synonyms

Aluminum Hydroxide; 40CD; 42STE; A 02; A 3011; AC 400; AC 400 (hydroxide); AC 450; AC 470; AC 714KC; AE 107; AF 260; AKP-DA; ALH; ALH 3L; ALH-F; AS 5; AS 5 (hydroxide); ATH 100; Alcan SF 4; Alcoa 331; Alumina Hydrate; Alumina Trihydrate; Aluminic Aci

Canonical SMILES

[OH-].[OH-].[OH-].[Al+3]

The exact mass of the compound Dialume is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alkaline solutions, acid solutionspractically insoluble in water, but soluble in alkaline aqueous solutions or in hcl, h2so4 and other strong acids in the presence of some water.readily soluble in both acids and strong basessolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; PA. However, this does not mean our product can be used or applied in the same or a similar way.

Alhydrogel (CAS 21645-51-2) is a highly purified, fibrous, boehmite-like aluminum oxyhydroxide gel widely used as a benchmark immunological adjuvant and protein-binding matrix. Unlike generic aluminum salts, it possesses a high isoelectric point (pI ~11), rendering it positively charged at physiological pH (7.4)[1]. This distinct charge profile, combined with a large surface area (approximately 500 m²/g), enables the efficient electrostatic adsorption of negatively charged (acidic) proteins and antigens [1]. For procurement and formulation scientists, its predictable zeta potential, high batch-to-batch reproducibility, and established regulatory pedigree make it the primary choice for vaccines and immunotherapies requiring Th2-biased immune potentiation and stable antigen depot formation.

Substituting Alhydrogel with generic research-grade 'alum' (such as Imject Alum) or aluminum phosphate (Adju-Phos) routinely leads to formulation failure due to fundamental physicochemical differences. Generic research alums often contain mixtures of aluminum and magnesium hydroxides, resulting in drastically reduced protein adsorption capacities—failing to bind up to 80% of target antigens compared to the near-complete adsorption achieved by Alhydrogel[1]. Furthermore, substituting with Adju-Phos (pI ~4.5–5.5) reverses the adjuvant's surface charge at neutral pH, completely abolishing the electrostatic binding of acidic proteins[2]. Consequently, off-target substitution compromises antigen retention, alters the local cytokine microenvironment, and invalidates downstream immunological or stability assays.

Quantifiably Higher Antigen Adsorption Capacity vs. Research-Grade Alum

In head-to-head formulation studies, Alhydrogel demonstrates near-complete binding of target hapten-carrier antigens (e.g., NP-CGG), achieving 100% adsorption. In contrast, commercial research-grade alum mixtures (e.g., Imject Alum) exhibit severely compromised binding, leaving approximately 60 µg/mL of unadsorbed antigen in solution (only 20-40% total adsorption)[1]. This quantitative difference is driven by Alhydrogel's optimized crystalline structure and high surface area, ensuring maximum antigen retention at the injection site [1].

Evidence DimensionAntigen Adsorption Efficiency
Target Compound Data~100% adsorption (no detectable unbound antigen)
Comparator Or BaselineImject Alum (20-40% adsorption; ~60 µg/mL unbound)
Quantified Difference>60% higher absolute antigen retention
ConditionsNP-CGG antigen formulation in physiological buffer

Procurement of genuine Alhydrogel is critical to prevent massive antigen loss and ensure reproducible dosing in preclinical and clinical formulations.

Isoelectric Point and Charge-Driven Binding vs. Aluminum Phosphate

Alhydrogel possesses an isoelectric point (pI) of approximately 11, maintaining a strong positive zeta potential at pH 7.4. This allows it to bind up to 0.94 mg of acidic proteins (e.g., rPA83, pI = 5.6) per mg of adjuvant[1]. Conversely, the primary alternative, Adju-Phos (aluminum phosphate), has a pI of 4.5–5.5 and carries a negative charge at neutral pH, rendering it incapable of efficiently adsorbing negatively charged antigens [2].

Evidence DimensionIsoelectric Point (pI) and Surface Charge at pH 7.4
Target Compound DatapI ~11 (Positively charged, high affinity for acidic proteins)
Comparator Or BaselineAdju-Phos (pI 4.5–5.5, Negatively charged)
Quantified Difference~6 pH unit difference in pI, dictating opposite binding affinities
ConditionsAqueous suspension at physiological pH (7.4)

Buyers must select Alhydrogel specifically when formulating with antigens or proteins that have a pI below 7.0 to ensure electrostatic adsorption.

Differential Cytokine Adsorption and Protein Corona Formation

Beyond antigen binding, Alhydrogel actively shapes the local microenvironment by adsorbing specific cytokines. Quantitative profiling demonstrates that Alhydrogel almost completely removes IFN-γ, IL-2, IL-4, and IL-10 from solution at concentrations as low as 50 µg/mL [1]. In stark contrast, Adju-Phos exhibits almost no detectable adsorption of these cytokines under identical conditions [1]. This differential protein corona formation directly influences the immunomodulatory profile and stability of the final formulation.

Evidence DimensionCytokine (IFN-γ) Adsorption
Target Compound DataNear-complete adsorption at 50 µg/mL Alhydrogel
Comparator Or BaselineAdju-Phos (Almost no detectable adsorption)
Quantified DifferenceOrders of magnitude higher affinity for specific cytokines
ConditionsIn vitro incubation with cytokine-containing medium (neutral pH)

The specific cytokine-binding profile of Alhydrogel is a critical variable for researchers modeling local immune responses, making it non-interchangeable with other aluminum salts.

Buffer-Dependent Stability and Processability

Alhydrogel's performance is highly dependent on the choice of formulation buffer. Exposure to phosphate ions (e.g., in PBS) causes ligand exchange, substituting surface hydroxyls with phosphates and drastically reducing its pI from ~11 to as low as 4.0 [1]. This structural alteration significantly diminishes its protein-binding capacity for acidic antigens. Therefore, Alhydrogel requires non-phosphate buffers (such as histidine, Tris, or MOPS) to maintain its positive zeta potential and fibrous nanostructure, differentiating its processability from inherently phosphate-based adjuvants [1].

Evidence DimensionIsoelectric Point (pI) Shift in Phosphate Buffer
Target Compound DatapI drops from ~11 to ~4.0 upon phosphate exposure
Comparator Or BaselineBaseline Alhydrogel in non-phosphate buffer (pI ~11)
Quantified Difference~7 unit drop in pI due to ligand exchange
ConditionsFormulation in PBS vs. Histidine/MOPS buffers

Procurement teams must ensure that compatible buffer systems (e.g., histidine) are also sourced, as using standard PBS will destroy Alhydrogel's primary binding mechanism.

Formulation of Acidic Recombinant Antigens

Directly leverages Alhydrogel's high pI (~11) to electrostatically bind proteins with a pI < 7.0, ensuring a stable depot effect that cannot be achieved with Adju-Phos [1].

Standardized Benchmarking for Novel Adjuvants

Utilizes Alhydrogel's highly reproducible, 100% antigen-binding capacity as the definitive baseline control in immunological assays, avoiding the severe artifacts introduced by research-grade alum mixtures [2].

Nanoparticle and Advanced Delivery System Engineering

Exploits the fibrous, boehmite-like nanostructure of Alhydrogel—which can be sonicated or polymer-stabilized into 'nanoalum'—to develop next-generation, size-controlled immunotherapies requiring precise surface area-to-volume ratios [1].

Physical Description

White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline]
ODOURLESS WHITE SOLID IN VARIOUS FORMS.

Color/Form

White, amorphous powder
White powder, balls or granules
Usually obtained in white, bulky, amorphous powde

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

81.0132325 Da

Monoisotopic Mass

81.0132325 Da

Heavy Atom Count

4

Density

2.42 g/cu cm
White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/
2.42 g/cm³

Melting Point

300Â °C

UNII

5QB0T2IUN0

Drug Indication

For relief of heartburn and acid indigestion.
Aluminum hydroxide is often administered orally for the temporary relief of heartburn or gastroesophageal reflux. It may be used topically, temporarily, to protect and relieve chafed and abraded skin, minor wounds and burns, and skin irritations resulting from friction and rubbing. Patients may also receive it to treat chemo-induced oral mucositis in the form of a mouthwash. Additionally, it is approved for use as an adjuvant in numerous vaccines due to its ability to increase phagocytosis and spur immune responses. It also has approval for use in a wide array of cosmetic products at varying concentrations. Aluminum hydroxide can also serve as a phosphate binder in patients with chronic renal disease. However, its use in this manner is infrequent due to the risk of adverse effects. Commonly, oral aluminum hydroxide is a liquid formulation of both aluminum and magnesium hydroxide.

Therapeutic Uses

Dietary phosphorus restriction, oral administration of phosphorus binders, and dialysis are the main strategies to control hyperphosphatemia in patients with stage 5 chronic kidney disease. Aluminum hydroxide (AH) and calcium carbonate, the most commonly used phosphorus binders, have serious disadvantages, such as aluminum toxicity and hypercalcemia. Sevelamer hydrochloride (SH) is a relatively new nonabsorbed calcium- and aluminum-free phosphorus binder. The present study was designed to evaluate the efficacy of SH in the control of hyperphosphatemia and its effect, compared to AH, on serum lipid parameters in patients on continuous ambulatory peritoneal dialysis (CAPD). 30 stable patients on CAPD were included in an open-label, randomized crossover study. After a 2-week phosphorus binder washout period, 15 patients (group I) were administered SH for 8 weeks and in the remaining patients (group II), AH was introduced (phase A). After a new 2-week washout period, patients crossed over to the alternate agent for another 8 weeks (phase B). There were similar reductions in serum phosphorus levels over the course of the study with both agents: by 1.18 +/- 0.07 mg/dL (0.38 +/- 0.03 mmol/L) with SH and by 1.25 +/- 0.15 mg/dL (0.40 +/- 0.05 mmol/L) with AH in phase A (p = NS), and by 1.35 +/- 0.25 mg/dL (0.43 +/- 0.08 mmol/L) with AH and by 1.23 +/- 0.80 mg/dL (0.39 +/- 0.25 mmol/L) with SH in phase B (p = NS). Moreover, SH administration was associated with a 10.5% +/- 9.4% and a 20.1% +/- 6.8% fall in total cholesterol (p < 0.05) and low-density Lipoprotein cholesterol (p < 0.001) in phase A, and 11.9% +/- 7.2% (p < 0.05) and 21.5% +/- 2.4% (p < 0.001), respectively, in phase B. In both phases of the study, AH administration was not followed by a significant change in serum lipid parameters. Sevelamer hydrochloride is a well-tolerated alternative to calcium- or aluminum-containing phosphorus binder in the control of serum phosphorus in CAPD patients. Furthermore, SH improves the lipid profile in these patients.
This study evaluated the efficacy of low-level laser therapy (LLLT) and aluminum hydroxide (AH) in the prevention of oral mucositis (OM). A prospective, comparative and non-randomized study was conducted with 25 patients with head and neck cancer subjected to radiotherapy (RT) or radiochemotherapy (RCT). Twelve patients received LLLT (830 nm, 15 mW, 12 J/sq cm) daily from the 1st day until the end of RT before each sessions during 5 consecutive days, and the other 13 patients received AH 310 mg/5 mL, 4 times/day, also throughout the duration of RT, including weekends. OM was measured using an oral toxicity scale (OTS) and pain was measured using the visual analogue scale (VAS). EORTC questionnaires were administered to the evaluate impact of OM on quality of life. The LLLT group showed lower mean OTS and VAS scores during the course of RT. A significant difference was observed in pain evaluation in the 13th RT session (p=0.036). In both groups, no interruption of RT was needed. The prophylactic use of both treatments proposed in this study seems to reduce the incidence of severe OM lesions. However, the LLLT was more effective in delaying the appearance of severe OM.
Adjuvants, Immunologic; Antacids; Pharmaceutic Aids
Inhalation of aluminum hydroxide is used as preventive and curative agent for silicosis.
For more Therapeutic Uses (Complete) data for ALUMINUM HYDROXIDE (18 total), please visit the HSDB record page.

Pharmacology

Gastric-peptic disease occurs as a result of an imbalance between protective factors, such as mucus, bicarbonate, and prostaglandin secretion, and aggressive factors, such as hydrochloric acid, pepsin, and Helicobacter pylori (H. pylori). Antacids work by restoring acid-base balance, attenuating the pepsin activity and increasing bicarbonate and prostaglandin secretion.
Aluminum Hydroxide is an inorganic compound containing aluminum. Used in various immunologic preparations to improve immunogenicity, aluminum hydroxide adjuvant consists of aluminum hydroxide gel in a saline solution. In vaccines, this agent binds to the protein conjugate, resulting in improved antigen processing by the immune system. (NCI04)

MeSH Pharmacological Classification

Antacids

Mechanism of Action

Aluminum hydroxide is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins.

Vapor Pressure

Vapor pressure, Pa at 20Â °C:

Other CAS

21645-51-2

Absorption Distribution and Excretion

Approximately 17-30% of the aluminum chloride formed is absorbed.
Absorbed aluminum chloride is rapidly eliminated by the kidneys in patients with normal renal function.
Increased aluminium plasma levels and excessive aluminium deposition in the brain, liver, heart and muscle have also been documented following aluminium hydroxide overload...
... Absorption and removal of injected aluminum compounds such as aluminum hydroxide from im sites and from peritoneal cavity is slow but it is complete in a few days, provided the doses are within physiologic limits and... not mixed with any irritants such as anions of chloride and nitrate.
When aluminum hydroxide is injected ip in rats, highest aluminum concentration... in liver. Muscle, brain, bone, and heart also have high aluminum levels.
Adults (with renal failure), who ingested 1.5 to 3.0 g aluminum hydroxide per day for 20 to 32 days, absorbed between 100 and 568 mg aluminum per day (7-19% of the dose). Thus, it is quite clear that the administration of large doses of aluminum (ie in amounts considerably greater than is normally available in the diet) results in significant systemic absorption of the metal.
For more Absorption, Distribution and Excretion (Complete) data for ALUMINUM HYDROXIDE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized.
Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Associated Chemicals

Aluminum ion (3+);22537-23-1

Wikipedia

Aluminium hydroxide

Drug Warnings

Almost all antacid gels (aluminum hydroxide ...) contain enough sodium to preclude their unrestricted use in patients requiring low-sodium diet. Knowledge of exact amount of sodium is required when these antacids ... prescribed for these patients.
... Proteins, peptides, amino acids and certain dietary organic acids greatly impair neutralizing capacity of aluminum hydroxide.
On the basis of these studies, it would seem wise to space the administration of oral phenothiazines and antacids so that mixing in the gastrointestinal tract will be minimized.
One should be alert for reduced effect of digoxin in patients who are receiving concomitant antacid therapy. Spacing the doses in order to minimize mixing in the gastrointestinal tract may reduce the inhibitory effect of antacids on digoxin absorption. The use of digoxin capsules instead of tablets may minimize the interaction.
For more Drug Warnings (Complete) data for ALUMINUM HYDROXIDE (10 total), please visit the HSDB record page.

Use Classification

Plastics -> Other functions -> Pigment
Plastics -> Polymer Type -> Polyolefin-I; PUR; PA
Plastics -> Flame retardants

Methods of Manufacturing

From bauxite. Ore is dissolved in strong caustic and aluminum hydroxide precipitated from the sodium aluminate solution by neutralization (as with carbon dioxide) or by autoprecipitation (Bayer process).

General Manufacturing Information

May contain a variety of flavoring agents ...The products very widely in viscosity, particle size, and rate of solution /Aluminum hydroxide gel/
May also be used as the dried gel /Aluminum hydroxide gel/

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Interactions

In one study, peak plasma levels of dicumarol were earlier and higher when the dicumarol was given with magnesium hydroxide than when it was given with water. Aluminum hydroxide does not appear to affect dicumarol blood levels. Warfarin plasma levels do not appear to be affected by aluminum hydroxide, magnesiuim hydroxide, or a mixture of the two antacids.
Effects of both chronic aluminum (Al) exposure and partial hepatectomy on iron (Fe) homeostasis were studied. Male Wistar rats were intraperitoneally administered either 27 mg Al/kg body weight (as aluminum hydroxide) or the vehicle saline, three times a week for 3 months. After this time, half of the rats of each group was sham operated (SH) and the other half was partially hepatectomized (PH). Animals of the four experimental groups (vehicle+SH [SH]; Al+SH; vehicle+PH [PH], and Al+PH) were killed 48 hr after the surgical procedure. Serum, hepatic, and intestinal Al levels were found to be increased both for Al+SH and Al+PH. The serum Fe concentration and transferrin saturation percentage were significantly diminished in the rats of the Al+PH group, thus showing interaction between Al administration and PH. The (59)Fe mucosal-to-serosal transport, studied in the intestinal loop in situ, was not affected by Al or PH. The malregulation of intestinal Fe absorption in Al exposure and/or PH when the serum Fe concentration was diminished could be the result of the increased lipid peroxidation (thiobarbituric acid-reactive substances [TBARS]) observed in this tissue. Mucosal TBARS were increased by Al exposure (+26%) and PH (+37%) and interaction between Al and PH was observed (+44%). These results show that when liver surgery is performed after prolonged Al exposure, it leads to impairment of Fe homeostasis. /The study/ underline the importance of the exposure to Al, a potentially toxic element, in the study of risk assessment in patients who must be submitted to major liver resection.
/The authors/ have shown that aluminum (Al) induces cholestasis associated with multiple alterations in hepatocellular transporters involved in bile secretory function, like Mrp2. This work aims to investigate whether these harmful effects are mediated by the oxidative stress caused by the metal. For this purpose, the capability of the antioxidant agent, vitamin E, to counteract these alterations was studied in male Wistar rats. Aluminum hydroxide (or saline in controls) was administered ip (27 mg/kg body weight, three times a week, for 90 d). Vitamin E (600 mg/kg body weight) was coadministered, sc. Al increased lipid peroxidation (+50%) and decreased hepatic glutation levels (-43%) and the activity of glutation peroxidase (-50%) and catalase (-88%). Vitamin E counteracted these effects total or partially. Both plasma and hepatic Al levels reached at the end of the treatment were significantly reduced by vitamin E (-40% and -44%, respectively; p<0.05). Al increased 4 times the hepatic apoptotic index, and this effect was fully counteracted by vitamin E. Bile flow was decreased in Al treated rats (-37%) and restored to normality by vitamin E. The antioxidant normalized the hepatic handling of the Mrp2 substrates, rose bengal, and dinitrophenyl-S-glutathione, which was causally associated with restoration of Mrp2 expression. /These/ data indicate that oxidative stress has a crucial role in cholestasis, apoptotic/necrotic hepatocellular damage, and the impairment in liver transport function induced by Al and that vitamin E counteracts these harmful effects not only by preventing free-radical formation but also by favoring Al disposal.
The combined adjuvant effect of ginsenoside Rg1 and aluminum hydroxide (alum) on immune responses to ovalbumin (OVA) in mice was investigated. BALB/c mice were subcutaneously (s.c.) inoculated twice with OVA alone or in combination with Rg1, alum, or Rg1 plus alum. Samples were collected 2 weeks after the boosting for the measurement of anti-OVA immunoglobulin G (IgG) isotypes in sera and gamma interferon (IFN-gamma) and interleukin-5 (IL-5) produced in singular splenocyte cultures. Delayed-type hypersensitivity (DTH) responses were measured in mice immunized as described above. After 10 days, the mice were injected s.c. with OVA at the footpads. Thereafter, the thickness of the footpads was measured once daily for 5 days. The results indicated that alum enhanced mainly Th2 (IgG1 and IL-5) responses (P < 0.05), while Rg1 enhanced both Th1 (IgG1 and IL-5) and Th2 (IgG2a, IFN-gamma, and DTH) responses (P < 0.05). The highest immune responses were found in the mice injected with OVA solution containing both alum and Rg1. In addition, the hemolytic activity of Rg1 was much lower than that of Quil A. ...
For more Interactions (Complete) data for ALUMINUM HYDROXIDE (36 total), please visit the HSDB record page.

Stability Shelf Life

Forms gels on prolonged contact with water; absorbs acids, carbon dioxide.
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

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